1-(2-Bromophenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Catalog No.
S14285331
CAS No.
M.F
C19H22BBrN2O3
M. Wt
417.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Bromophenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-...

Product Name

1-(2-Bromophenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

IUPAC Name

1-(2-bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

Molecular Formula

C19H22BBrN2O3

Molecular Weight

417.1 g/mol

InChI

InChI=1S/C19H22BBrN2O3/c1-18(2)19(3,4)26-20(25-18)13-9-11-14(12-10-13)22-17(24)23-16-8-6-5-7-15(16)21/h5-12H,1-4H3,(H2,22,23,24)

InChI Key

SXAZWHNNTNUANV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Br

1-(2-Bromophenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a complex organic compound characterized by its unique structural features. It contains a urea functional group and a bromophenyl moiety, which are linked to a phenyl group substituted with a boron-containing dioxaborolane. The molecular formula for this compound is C18H22BBrN2O2C_{18}H_{22}BBrN_{2}O_{2}, and its molecular weight is approximately 364.29 g/mol. The presence of the boron atom in the dioxaborolane structure suggests potential applications in medicinal chemistry and materials science due to boron's unique chemical properties.

Typical for urea derivatives and boron-containing compounds. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, allowing for the introduction of various functional groups.
  • Coupling Reactions: The dioxaborolane moiety can engage in Suzuki coupling reactions, which are valuable for forming carbon-carbon bonds in organic synthesis.
  • Hydrolysis: Under acidic or basic conditions, the urea bond may hydrolyze, leading to the formation of amines and carbonyl compounds.

While specific biological activity data for 1-(2-Bromophenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is limited, compounds containing urea and boron have been studied for their potential pharmacological properties. Urea derivatives are often explored for their anti-cancer activities and interactions with biological targets such as enzymes and receptors. The unique structure of this compound may provide avenues for further research into its biological effects.

Synthesis of 1-(2-Bromophenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can be achieved through several methodologies:

  • Direct Urea Formation: Reacting an appropriate isocyanate with the corresponding amine under controlled conditions can yield the urea derivative.
  • Boronic Acid Coupling: Utilizing boronic acids in conjunction with palladium-catalyzed cross-coupling reactions to introduce the dioxaborolane moiety onto the phenyl ring.
  • One-Pot Synthesis: Recent advancements allow for one-pot synthesis methods that streamline the reaction process while maintaining high yields.

The compound has potential applications in various fields:

  • Medicinal Chemistry: As a building block for drug development due to its unique structural features.
  • Material Science: The dioxaborolane moiety may enhance properties such as solubility and reactivity in polymer chemistry.
  • Agricultural Chemistry: Potential use in developing new pesticides or herbicides given its structural similarity to known agrochemicals.

Interaction studies involving 1-(2-Bromophenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea could focus on:

  • Enzyme Inhibition: Investigating how this compound interacts with specific enzymes could reveal its potential as an inhibitor or modulator.
  • Receptor Binding: Studies could assess binding affinity to various receptors to evaluate potential therapeutic effects.

Several compounds share structural similarities with 1-(2-Bromophenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityUnique Features
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane68716-49-40.98Contains only one bromophenyl group
2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane269410-06-20.92Different substitution pattern on the phenyl ring
1-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene594823-67-30.85Lacks the urea linkage
2-(5-Bromo-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane2244251-87-20.85Features biphenyl structure instead of monoaryl

The uniqueness of 1-(2-Bromophenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea lies in its combination of both urea and boron functionalities alongside a brominated phenyl group. This combination may provide distinct reactivity profiles and biological activities compared to other similar compounds.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

416.09069 g/mol

Monoisotopic Mass

416.09069 g/mol

Heavy Atom Count

26

Dates

Modify: 2024-08-10

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